![molecular formula C8H12N4O4 B12289141 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyribavirin is a nucleoside analog derived from ribavirin, a well-known antiviral compound. It is characterized by the absence of a hydroxyl group at the 2’ position of the ribose moiety. This modification imparts unique properties to 2’-Deoxyribavirin, making it a subject of interest in antiviral research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyribavirin typically involves the deoxygenation of ribavirin. One common method is the modified Corey-Winter procedure, which involves the reduction of ribavirin using specific reagents and conditions . Another approach involves the use of specific microorganisms to react with 1,2,4-triazole-3-carboxyamide and a deoxyribose donor .
Industrial Production Methods
Industrial production of 2’-Deoxyribavirin can be achieved through enzymatic transglycosylation, where a purine nucleoside phosphorylase catalyzes the transfer of the carbohydrate moiety from a nucleoside donor to a heterocyclic base . This method offers high yield and specificity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxyribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and incorporation into viral RNA.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxyribavirin include adenosine kinase for phosphorylation, and specific oxidizing and reducing agents for modification of the ribose moiety .
Major Products Formed
The major products formed from these reactions include 2’-Deoxyribavirin monophosphate, diphosphate, and triphosphate. These phosphorylated forms are essential for the compound’s antiviral activity .
Applications De Recherche Scientifique
2’-Deoxyribavirin has a wide range of scientific research applications:
Mécanisme D'action
2’-Deoxyribavirin exerts its effects by inhibiting viral RNA synthesis. After activation by adenosine kinase, it is converted into its mono-, di-, and triphosphate forms. These phosphorylated forms interfere with the synthesis of viral RNA by inhibiting the viral RNA polymerase . The compound also induces mutations in the viral genome, leading to error catastrophe and loss of viral viability .
Comparaison Avec Des Composés Similaires
2’-Deoxyribavirin is unique among ribavirin analogs due to its specific inhibition of hepatitis C virus polymerase and proper activation by nucleoside diphosphate kinase . Similar compounds include:
Ribavirin: The parent compound, used widely in antiviral therapies.
2’,3’-Dideoxyribavirin: Another analog with modifications at both the 2’ and 3’ positions.
2’,3’-Dideoxy-2’,3’-dehydroribavirin: A derivative with a double bond between the 2’ and 3’ positions.
These compounds share structural similarities but differ in their specific antiviral activities and mechanisms of action.
Propriétés
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-7(15)8-10-3-12(11-8)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODSJHAJEWFDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=N2)C(=O)N)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

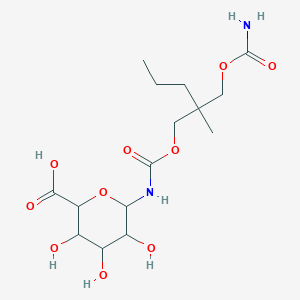
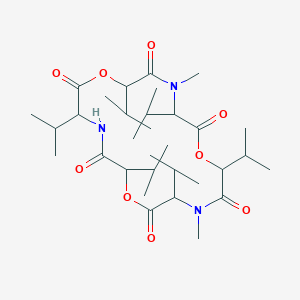
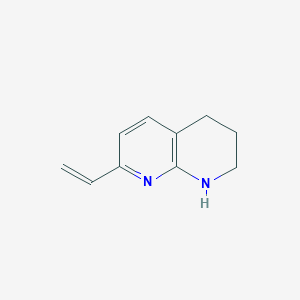

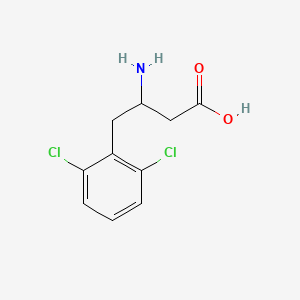
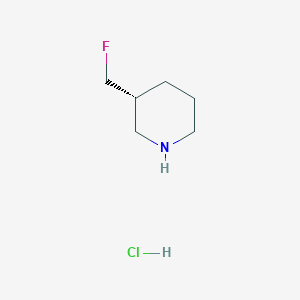
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
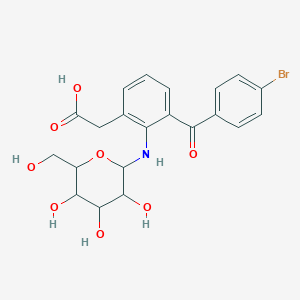
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
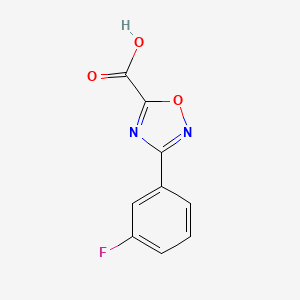
![5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)
![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)
